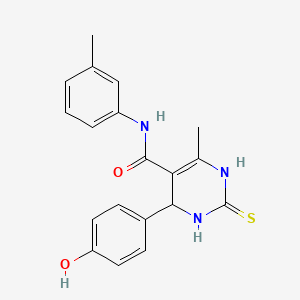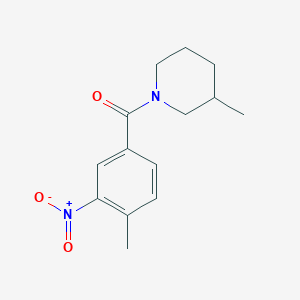![molecular formula C17H17FO4 B4999296 4-[3-(2-fluorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4999296.png)
4-[3-(2-fluorophenoxy)propoxy]-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2-fluorophenoxy)propoxy]-3-methoxybenzaldehyde, commonly known as FPR-1, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPR-1 is a small molecule that belongs to the class of aldehydes and has a molecular weight of 312.33 g/mol.
Mécanisme D'action
The mechanism of action of FPR-1 is not fully understood, but it is believed to act through multiple pathways. In cancer cells, FPR-1 has been shown to inhibit the activity of enzymes involved in cell proliferation and induce apoptosis, or programmed cell death. In inflammation, FPR-1 has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. FPR-1 has also been shown to modulate the activity of various signaling pathways involved in neurodegenerative disorders.
Biochemical and Physiological Effects:
FPR-1 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, FPR-1 has been shown to decrease cell viability, induce apoptosis, and inhibit cell migration and invasion. In inflammation, FPR-1 has been shown to decrease the expression of pro-inflammatory cytokines and inhibit the activation of NF-κB. FPR-1 has also been shown to have neuroprotective effects by decreasing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
FPR-1 has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various diseases. However, FPR-1 also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of FPR-1. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore the mechanism of action of FPR-1 and identify its molecular targets. Additionally, future studies could focus on optimizing the synthesis method of FPR-1 and improving its pharmacokinetic properties for better clinical efficacy.
Conclusion:
In conclusion, FPR-1 is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications in various diseases. The synthesis method of FPR-1 is relatively simple, and it has shown promising results in cancer research, inflammation, and neurodegenerative disorders. The mechanism of action of FPR-1 is not fully understood, but it is believed to act through multiple pathways. FPR-1 has various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the study of FPR-1, including further investigation of its potential therapeutic applications and exploration of its mechanism of action.
Méthodes De Synthèse
The synthesis of FPR-1 involves a series of chemical reactions that start with the reaction of 3-methoxybenzaldehyde with 3-bromopropyl-2-fluorophenyl ether in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with sodium hydride and 4-bromo-2-fluorophenol to yield the final product, FPR-1. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
FPR-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, FPR-1 has shown promising results as a potential anticancer agent by inhibiting the growth and proliferation of cancer cells. Inflammation is a common hallmark of many diseases, and FPR-1 has been shown to have anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. FPR-1 has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
4-[3-(2-fluorophenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO4/c1-20-17-11-13(12-19)7-8-16(17)22-10-4-9-21-15-6-3-2-5-14(15)18/h2-3,5-8,11-12H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQBHBIOIJWDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4999217.png)
![9-[(4-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4999218.png)
![3-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}-2-cyanoacrylamide](/img/structure/B4999225.png)


![4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B4999251.png)
![4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzaldehyde](/img/structure/B4999254.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B4999270.png)
![1-(4-ethyl-1-piperazinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4999277.png)

![isopropyl 5-methyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4999286.png)
![5-{4-[3-(4-tert-butylphenoxy)propoxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B4999299.png)
![3-chloro-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4999308.png)
![N-(3-methylphenyl)-3-{1-[(2,4,5-trifluorophenyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B4999319.png)